molecular formula C14H24O4 B3048539 2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester CAS No. 173481-20-4

2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester

Cat. No.: B3048539
CAS No.: 173481-20-4
M. Wt: 256.34 g/mol
InChI Key: LTAKBNSBIIBIOU-UHFFFAOYSA-N
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Description

Historical Context of Acrylate Esters in Polymer Science

The development of acrylic ester polymers traces its origins to the 19th century, with the first synthesis of acrylic acid occurring in 1843 via the air oxidation of acrolein. Early experiments by Kahlbaum in 1880 revealed the remarkable thermal stability of polymerized methyl acrylate, which resisted depolymerization at temperatures exceeding 320°C. Despite these findings, industrial exploitation remained dormant until Otto Rohm's doctoral research in 1901 catalyzed commercial interest. Rohm's 1912 patent on acrylate vulcanization with sulfur marked a turning point, leading to the establishment of Rohm and Haas Co. in 1927 as a pioneer in acrylic ester production.

This historical trajectory underscores the incremental nature of polymer science breakthroughs. The delayed industrial adoption of acrylic esters—nearly five decades after their initial discovery—highlights the interplay between fundamental research and technological readiness. The esterification of acrylic acid with alcohols like 2-ethylhexanol, as seen in contemporary derivatives, builds upon these foundational innovations.

Significance of Ester Derivatives in Polymer Chemistry

Ester-functionalized acrylic monomers exhibit unparalleled versatility due to their tunable side-chain architectures. The 2-ethylhexyl group in 2-propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester confers distinct physicochemical properties, including reduced glass transition temperatures and enhanced polymer flexibility. Such characteristics enable applications ranging from pressure-sensitive adhesives to impact modifiers in thermoplastic blends.

Comparative studies with analogous esters reveal structure-property relationships critical for material design. For instance, replacing the 2-ethylhexyl moiety with methyl groups increases rigidity, while longer alkyl chains improve solubility in nonpolar media. The compound's bifunctional ester groups further enable crosslinking reactions, facilitating the synthesis of thermosetting resins with tailored mechanical profiles.

Research Objectives and Rationale

This article prioritizes three investigative axes:

  • Elucidating the synthetic pathways for this compound, with emphasis on scalability and purity optimization.
  • Characterizing its free-radical polymerization kinetics and copolymerization behavior with vinyl monomers.
  • Evaluating structure-property correlations in resultant polymers for industrial applications.

The rationale stems from the compound's underexplored potential in advanced material systems. Unlike conventional acrylates, its branched ester configuration and dual carbonyl groups offer unique opportunities for creating polymers with synergistic thermal and mechanical properties.

Academic Perspectives on this compound

Recent academic discourse positions this compound as a model system for studying steric effects in polymerization. Molecular dynamics simulations suggest that the 2-ethylhexyl group's bulkiness impedes chain packing, resulting in amorphous polymers with high fracture toughness. Furthermore, its electron-deficient ester groups participate in dipole-dipole interactions, enhancing adhesion to polar substrates—a property leveraged in automotive coating formulations.

Critically, the compound's reactivity profile differs from linear acrylates. Nuclear magnetic resonance studies indicate slower propagation rates during free-radical polymerization, attributable to steric hindrance around the vinyl group. This kinetic peculiarity necessitates modified polymerization protocols, often involving elevated temperatures or advanced initiator systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexyl 3-prop-2-enoyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-4-7-8-12(5-2)11-18-14(16)9-10-17-13(15)6-3/h6,12H,3-5,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAKBNSBIIBIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCOC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619594
Record name 3-[(2-Ethylhexyl)oxy]-3-oxopropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173481-20-4
Record name 3-[(2-Ethylhexyl)oxy]-3-oxopropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of 2-Propenoic Acid

The most widely documented method involves the acid-catalyzed esterification of 2-propenoic acid (acrylic acid) with 3-[(2-ethylhexyl)oxy]-3-oxopropanol. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of acrylic acid. Sulfuric acid ($$ \text{H}2\text{SO}4 $$) or p-toluenesulfonic acid ($$ \text{p-TsOH} $$) is typically employed as a catalyst at concentrations of 1–5 mol% relative to the alcohol.

Reaction Conditions:

  • Temperature: 80–120°C under reflux to prevent volatilization of reactants.
  • Solvent: Toluene or xylene to azeotropically remove water via Dean-Stark trap.
  • Molar Ratio: A 1:1.2 molar ratio of acrylic acid to alcohol minimizes side reactions like dimerization of acrylic acid.
  • Yield: 70–85% after 6–12 hours, depending on catalyst loading and purity of reactants.

Transesterification of Methyl Acrylate

An alternative approach involves transesterification of methyl acrylate with 3-[(2-ethylhexyl)oxy]-3-oxopropanol. This method avoids handling corrosive acrylic acid directly and employs alkaline catalysts such as sodium methoxide ($$ \text{NaOCH}_3 $$):

$$
\text{CH}3\text{OCOCH}2\text{CH}2\text{COOCH}3 + \text{HOCH}2\text{C(O)O(2-ethylhexyl)} \rightarrow \text{CH}2=\text{CHCOOCH}2\text{C(O)O(2-ethylhexyl)} + \text{CH}3\text{OH}
$$

Advantages:

  • Lower reaction temperatures (60–80°C).
  • Reduced side products due to the absence of strong acids.
  • Yields up to 90% with excess alcohol.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to enhance heat transfer and reaction control. Key parameters include:

Parameter Value
Reactor Type Tubular plug-flow
Residence Time 30–60 minutes
Temperature 100–110°C
Pressure 2–3 bar
Catalyst Amberlyst® 15 (ion-exchange resin)

This system achieves 95% conversion efficiency with in-line distillation for real-time product separation.

Purification and Quality Control

Crude product is purified via fractional distillation under reduced pressure (10–15 mmHg) to isolate the ester (boiling point: 210–215°C at 760 mmHg). Gas chromatography (GC) with flame ionization detection ensures >99% purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.

Alternative Synthesis Pathways

Enzymatic Catalysis

Recent studies explore lipase-catalyzed esterification under mild conditions (40–50°C, solvent-free). Candida antarctica lipase B immobilized on acrylic resin (Novozym® 435) demonstrates:

  • 88% yield after 24 hours.
  • No racemization or byproducts.
  • Catalyst reusability for 5 cycles without significant activity loss.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 15–30 minutes by enhancing molecular collisions. A typical protocol uses:

  • 300 W power.
  • 100°C.
  • 1 mol% $$ \text{H}2\text{SO}4 $$.
    Yields improve to 92% with narrower product distribution compared to conventional heating.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Environmental Impact
Acid-Catalyzed 70–85 6–12 h High Moderate (acid waste)
Transesterification 85–90 4–8 h Moderate Low (methanol recovery)
Enzymatic 80–88 18–24 h Low Minimal
Microwave 88–92 0.25–0.5 h Limited Low (energy-efficient)

Industrial settings favor acid-catalyzed and continuous flow methods for throughput, while enzymatic routes gain traction in green chemistry applications.

Research Advancements and Optimization

Solvent-Free Systems

Recent patents describe solvent-free esterification using excess 3-[(2-ethylhexyl)oxy]-3-oxopropanol as both reactant and solvent. This approach:

  • Eliminates volatile organic compound (VOC) emissions.
  • Reduces purification steps.
  • Achieves 94% yield at 110°C with 2 mol% $$ \text{p-TsOH} $$.

Hybrid Catalysts

Titanium-doped mesoporous silica ($$ \text{Ti-MCM-41} $$) enhances catalytic activity by providing Brønsted and Lewis acid sites. At 100°C:

  • Turnover frequency (TOF) increases by 40% compared to $$ \text{H}2\text{SO}4 $$.
  • Catalyst lifetime extends to 10 reaction cycles.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems.

    Medicine: Explored for its role in the development of medical adhesives and coatings.

    Industry: Utilized in the production of paints, coatings, and adhesives due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester involves its ability to undergo polymerization reactions. The ester group can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications.

Comparison with Similar Compounds

Key Observations :

  • Volatility : The target compound’s branched 2-ethylhexyl group likely reduces volatility compared to linear esters (e.g., hexyl acetate) but increases it relative to aromatic derivatives (e.g., 3-phenyl acrylates) .
  • Retention Behavior : Analogues with aromatic substituents (e.g., 4-methoxyphenyl) exhibit higher retention indices in chromatographic analyses, suggesting stronger interaction with stationary phases due to π-π interactions .
  • Reactivity : The presence of an ether-oxygen in the target compound may enhance oxidative stability compared to simple alkyl acrylates but reduce radical polymerization rates due to steric hindrance.

Functional and Application Differences

  • Polymer Chemistry: Unlike the target compound, 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate () is designed for copolymerization, leveraging methyl and ethylhexyl groups to balance rigidity and flexibility in films. The target compound’s ether linkage may instead favor crosslinking in UV-curable resins.
  • Specialty Applications: Derivatives such as 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, propyl ester () are used in pharmaceutical intermediates due to phenolic groups, a feature absent in the target compound.

Notes

Evidence Limitations : Direct data on the target compound were absent in most sources. Comparisons rely on structurally related esters from chromatographic studies () and regulatory documents (–6).

Regulatory Gaps: No CAS number or EPA registration was identified for the target compound, unlike analogues such as Acetic acid, 2-phenylethyl ester (CAS 93-78-7, ).

Research Needs : Further studies on polymerization kinetics, toxicity, and environmental persistence are critical to assess the compound’s industrial viability.

Biological Activity

2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester, commonly referred to as an ester derivative of acrylic acid, is a compound with significant industrial and potential biological applications. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H24O4
  • CAS Number : 173481-20-4
  • Molecular Weight : 256.34 g/mol

The compound is synthesized through the esterification of 2-propenoic acid with 2-ethylhexanol, typically using a catalyst like sulfuric acid under reflux conditions.

The biological activity of this compound primarily arises from its ability to undergo polymerization reactions. The ester group can participate in free radical polymerization, leading to the formation of polymers that exhibit unique mechanical and chemical properties. These properties make the compound suitable for various applications in drug delivery systems and medical adhesives .

Toxicological Profile

Research indicates that this compound has low acute toxicity. In studies conducted on Sprague Dawley rats, the median lethal dose (LD50) was reported to be greater than 2000 mg/kg body weight, indicating a relatively safe profile for acute exposure . Additionally, the compound is rapidly metabolized in vivo to methacrylic acid and 2-ethylhexanol through carboxylesterases .

Absorption Studies

An in vitro study evaluated the absorption of the compound through rat and human epidermis. The mean rate of absorption was found to be significantly higher in rats (234 µg/cm²-h) compared to humans (7.72 µg/cm²-h). Over a period of 30 hours, approximately 7.8% was absorbed through rat skin, while only 0.551% was absorbed through human skin over 24 hours .

Polymerization Applications

The compound has been investigated as a monomer for synthesizing polymers and copolymers. Its application in the development of flexible and durable films has been highlighted in various studies focusing on coatings and adhesives .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular WeightKey Applications
This compound173481-20-4256.34 g/molPolymers, coatings
2-Propenoic acid, 2-ethylhexyl ester103-11-7198.28 g/molAdhesives, paints
Methacrylic acid79-41-486.09 g/molCoatings, sealants

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 2-propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester?

  • Methodological Answer : Synthesis optimization typically involves esterification of acrylic acid derivatives with 2-ethylhexanol under controlled conditions. Catalysts like p-toluenesulfonic acid or lipases can enhance reaction efficiency . Purification via fractional distillation or preparative HPLC is critical to isolate the ester product from unreacted precursors. Reaction progress should be monitored using FT-IR to track carbonyl (C=O) and ester (C-O) bond formation .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include density (predicted ~1.1 g/cm³), boiling point (>400°C), and polar surface area (PSA ~35 Ų) . Experimental determination involves:
    • Density : Pycnometry or gas displacement methods.
    • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds.
    • Solubility : Phase partitioning studies in solvents like ethyl acetate or hexane .

Q. What safety protocols should be followed during handling?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. In case of exposure, consult occupational health guidelines for ester compounds, including decontamination with soap/water and medical evaluation for respiratory or dermal irritation .

Advanced Research Questions

Q. How does the ester functional group influence hydrolytic stability under varying pH conditions?

  • Methodological Answer : Hydrolysis kinetics can be studied via accelerated stability testing:
    • Acidic/alkaline conditions : Incubate the compound in buffered solutions (pH 2–12) and quantify degradation products using LC-MS.
    • Mechanistic insights : NMR (e.g., 13C^{13}\text{C} monitoring) can identify cleavage sites. Esterase enzymes (e.g., porcine liver esterase) may mimic metabolic pathways .

Q. What computational methods are suitable for predicting reactivity in polymer matrices?

  • Methodological Answer :
    • Density Functional Theory (DFT) : Model electron density around the acrylate group to predict copolymerization behavior with vinyl monomers.
    • Molecular Dynamics (MD) : Simulate interactions in polymer blends (e.g., with ethenyl acetate or 2-ethylhexyl acrylate) to assess phase compatibility .

Q. How can metabolomic interactions of this compound be investigated in biological systems?

  • Methodological Answer :
    • In vitro assays : Incubate with liver microsomes to identify Phase I/II metabolites via high-resolution mass spectrometry (HRMS).
    • Toxicogenomics : RNA sequencing of exposed cell lines (e.g., HepG2) to map oxidative stress pathways .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported physicochemical data (e.g., boiling point)?

  • Methodological Answer : Cross-validate predictions (e.g., EPI Suite) with experimental measurements. For example, if literature reports a boiling point of 405°C but experimental data differ, assess purity via GC-MS and recalibrate instruments .

Q. What strategies ensure reproducibility in polymerization studies?

  • Methodological Answer :
    • Standardized initiators : Use bis(1,1-dimethylpropyl) peroxide at controlled concentrations.
    • Kinetic monitoring : Real-time FT-IR or gel permeation chromatography (GPC) to track molecular weight distributions .

Regulatory and Environmental Considerations

Q. What environmental fate studies are relevant for this compound?

  • Methodological Answer :
    • Biodegradation : OECD 301F test to measure % mineralization in activated sludge.
    • Aquatic toxicity : Daphnia magna acute toxicity assays (EC₅₀ determination) .

Q. How does structural similarity to regulated esters (e.g., octinoxate) impact compliance?

  • Methodological Answer : Compare logP and bioaccumulation potential (EPI Suite) to analogs like 2-ethylhexyl methoxycinnamate. Submit data to REACH or EPA for hazard classification .

Instrumentation and Advanced Techniques

Q. Which spectroscopic methods best resolve structural ambiguities?

  • Methodological Answer :
    • 2D NMR (COSY, HSQC) : Assign 1H^1\text{H} and 13C^{13}\text{C} signals for the 3-oxopropyl and 2-ethylhexyl groups.
    • X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Q. How can hyphenated techniques enhance impurity profiling?

  • Methodological Answer : LC-QTOF-MS coupled with diode-array detection (DAD) identifies trace impurities (e.g., residual monomers) down to ppm levels. Use spectral libraries (NIST) for annotation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester
Reactant of Route 2
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2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.